molecular formula C22H26N4 B7797027 (+)-Calycanthine

(+)-Calycanthine

Cat. No.: B7797027
M. Wt: 346.5 g/mol
InChI Key: XSYCDVWYEVUDKQ-UHFFFAOYSA-N
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Description

Historical Context of (+)-Calycanthine Discovery and Early Structural Investigations

The phytochemical investigation of plants belonging to the Calycanthaceae family commenced in 1888, leading to the initial isolation of this compound. nih.gov This first Calycanthaceae alkaloid was isolated from the seeds of Calycanthus glaucus Willd. by Eccles in 1888. nih.gov One year later, Wiley confirmed the high content of this alkaloid in the seeds of the same plant. nih.gov Further progress was made in 1905 by Gordin, who crystallized the principal alkaloid in different forms at ordinary temperature and deduced its molecular formula. nih.gov

Early structural investigations faced challenges in determining the correct empirical formula. Initially, Späth and Stroh suggested the empirical formula should be doubled to C₁₁H₁₄N₂. mdpi.com However, Manske later proposed the possibility of the molecular formula being C₂₂H₂₆N₄, which was definitively proven by Barger's group in 1939. mdpi.com Despite the determination of the molecular formula, the precise structure of this compound remained unknown for several more decades.

The structural identity of calycanthine (B190728) remained a mystery until 1954 when Robinson and Teuber first proposed a plausible structural identity. nih.gov At that time, they suggested the existence of five possible distinct ring systems arising from a common biosynthon. nih.gov Based on degradation studies, a piperidinoindoline structure was initially postulated as a constitutional isomer of calycanthine. nih.gov However, the correct bridged bicycle structure was definitively identified in 1960 through studies conducted by Woodward and Hamor, notably utilizing X-ray crystal structural analysis of its dihydrobromide dehydrate. mdpi.comnih.gov This marked a significant milestone in the understanding of this complex molecule.

Significance of this compound as a Dimeric Indole (B1671886) Alkaloid

This compound holds significance in academic research primarily as a representative example of a dimeric indole alkaloid. nih.govresearchgate.net Dimeric indole alkaloids are a class of natural products formed by the coupling of two indole units, often derived from tryptophan or related precursors. The complex structure of this compound, featuring a bridged bicycle system, highlights the intricate biosynthetic pathways that can lead to the formation of such molecules in nature. nih.gov

The identification and structural elucidation of bis(cyclotryptamine) alkaloids, including calycanthine, have a rich history and have captivated the attention of scientists due to their intricate structures. nih.gov Five possible scaffolds for bis(cyclotryptamine) alkaloids were originally postulated in the 1950s. nih.gov Over the subsequent decades, many isolation reports, biosynthetic studies, and synthetic efforts have been disclosed, leading to the discovery of more than 20 bis(cyclotryptamine) alkaloids to date. nih.gov

The study of this compound and other dimeric indole alkaloids has contributed significantly to the field of natural product chemistry, particularly in understanding complex molecular architectures and developing synthetic strategies to access these structures in the laboratory. The challenges associated with synthesizing the dimeric pyrroloindoline core, including the creation of vicinal quaternary stereogenic carbons, have driven innovation in synthetic organic chemistry. nih.gov

While the article focuses solely on the chemical compound, it is worth noting that the intricate structures of these dimeric indole alkaloids have also fueled interest due to a combination of their structural complexity and reported biological activities, although detailed discussion of biological activities is outside the scope of this article. nih.gov

Data Table: Key Milestones in this compound Research

YearEventResearchers / Groups InvolvedReference
1888First IsolationEccles nih.gov
1939Molecular Formula (C₂₂H₂₆N₄) ConfirmedBarger's group mdpi.com
1954Plausible Structural Identity ProposedRobinson and Teuber nih.gov
1960Correct Bridged Bicycle Structure Identified (via X-ray)Woodward and Hamor's group mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYCDVWYEVUDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Calycanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

595-05-1
Record name Calycanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99016
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+)-Calycanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 251 °C
Record name (+)-Calycanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Phytochemical Investigations

Botanical Sources within the Calycanthaceae Family

The Calycanthaceae family, comprising genera such as Calycanthus and Chimonanthus, is the principal natural source of (+)-Calycanthine. nih.gov These plants are mainly distributed in North America and China. nih.gov

The genus Calycanthus, commonly known as sweetshrub, is a significant source of this compound. nih.gov The first isolation of this alkaloid was from the seeds of Calycanthus glaucus. nih.govacs.orgacs.org Subsequent research confirmed a high concentration of this compound in the seeds of this species. nih.gov Another notable species, Calycanthus floridus (Carolina allspice), also contains this compound. nih.govcanada.ca Investigations have reported substantial amounts of the alkaloid in the seeds of C. floridus. nih.gov

SpeciesPlant PartKey Findings
Calycanthus glaucusSeedsFirst species from which this compound was isolated in 1888. nih.gov
Calycanthus floridusSeedsFound to contain a significant quantity (1.2%) of calycanthine (B190728) in one study. nih.gov
Calycanthus fertilisSeedsIdentified as the actual source of a seed extract previously attributed to C. floridus. nih.gov

The genus Chimonanthus, particularly Chimonanthus praecox (wintersweet), is another well-documented botanical source of this compound. nih.gov This species, native to China, has been found to contain the alkaloid in various parts, including the seeds, fruits, and leaves. nih.govnih.gov A 2009 phytochemical investigation guided by antifungal activity on the defatted seeds of C. praecox yielded this compound. nih.gov Further studies in 2011 also identified this compound in the fruits and leaves of this plant. nih.gov

SpeciesPlant PartKey Findings
Chimonanthus praecox (wintersweet)SeedsIsolation of this compound (referred to as d-calycanthine) confirmed through antifungal activity-guided fractionation. nih.govcanada.ca One report documented a 2.6% yield from the seeds. nih.gov
Chimonanthus praecoxFruits and LeavesPhytochemical studies have confirmed the presence of this compound. nih.gov
Chimonanthus praecoxFlower BudsA recent study led to the isolation of five known dimeric alkaloids, including this compound. nih.gov

Isolation Methodologies from Plant Materials

The isolation of this compound from plant materials typically involves solvent extraction followed by chromatographic techniques. A common procedure begins with the defatted seeds of the source plant, such as Chimonanthus praecox. nih.gov

The general steps for isolation are as follows:

Extraction : The plant material (e.g., powdered seeds) is extracted with a solvent. Methanol (B129727) is frequently used to create a crude extract. canada.ca

Fractionation : The crude extract undergoes fractionation. An antifungal activity-guided fractionation has been used, indicating that the activity is primarily associated with polar alkaloids. canada.ca

Purification : The active fractions are then subjected to further purification. This is often achieved through repeated column chromatography on a silica (B1680970) gel matrix. canada.ca This process separates the different compounds in the extract, allowing for the isolation of pure this compound. canada.ca

Structure Elucidation : Once isolated, the structure of the compound is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). canada.ca

Ethnobotanical Context of Calycanthaceae Plant Utilization

Plants from the Calycanthaceae family have a history of use in traditional medicine and other cultural applications. nih.gov

In Traditional Chinese Medicine (TCM), plants from this family have been used to treat a variety of ailments, including rheumatic arthritis, coughs, fever, and detoxification. nih.govresearchgate.net Chimonanthus praecox, known as wintersweet, has been specifically used in Chinese folk remedies. uw.edu Its flowers and roots are used for treating colds, coughs, and rheumatism. pfaf.orgresearchgate.net The flower buds have been applied for conditions like throat wounds, dizziness, and nausea. researchgate.net

In North America, Native Americans have also utilized Calycanthus species. wikipedia.org The Cherokee people used Calycanthus floridus for several medicinal purposes. lyraenatureblog.com A cold infusion of the bark was used as eye drops for failing eyesight. lyraenatureblog.combrit.org Resins from the bark were applied to sores, and an infusion was used for hives. lyraenatureblog.com A strong tea from the root or bark served as a potent emetic and a diuretic for kidney and bladder issues. lyraenatureblog.compfaf.org The aromatic bark of C. floridus has also been used as a substitute for cinnamon. lyraenatureblog.comwikipedia.org

Biosynthetic Pathways of + Calycanthine

Proposed Biogenetic Route from Tryptamine (B22526) and N-Methyltryptamine Derivatives

The proposed biogenetic pathway for (+)-Calycanthine and related dimeric Calycanthaceae alkaloids suggests their origin from tryptamine and, more directly, from N-methyltryptamine nih.govmdpi.com. N-Methyltryptamine is considered a key precursor in the formation of these dimeric structures nih.govmdpi.com. The biosynthesis is thought to involve the coupling of two N-methyltryptamine units nih.govmdpi.com. Tryptamine itself is an indolamine metabolite derived from the essential amino acid tryptophan wikipedia.org.

Theoretical Enzymatic Steps and Hypothetical Intermediate Identification

A central theoretical step in the biosynthesis of this compound is the oxidative dimerization of two molecules of N-methyltryptamine nih.govmdpi.comubc.ca. This dimerization is proposed to yield a crucial intermediate, a tetraaminodialdehyde nih.govmdpi.comubc.ca. Following the formation of this intermediate, a series of enzyme-catalyzed reactions and modifications are hypothesized to occur, ultimately leading to the formation of this compound and other related alkaloids nih.govmdpi.com. While the precise enzymatic machinery involved in each step is still an area of research, the oxidative coupling and subsequent cyclizations are considered pivotal in constructing the complex dimeric scaffold.

Stereochemical Evolution in Natural Product Formation

The formation of the dimeric hexahydropyrrolo[2,3-b]indole core, characteristic of this compound and its isomers, involves the creation of vicinal all-carbon quaternary stereocenters and a C3a-C3'a sigma bond nih.govresearchgate.net. This presents significant stereochemical challenges in both biosynthesis and synthetic efforts nih.govresearchgate.netresearchgate.net. The natural occurrence of different diastereomers, such as this compound, (−)-calycanthine, and meso-chimonanthine, highlights the stereochemical control exerted during the biosynthetic process nih.govcaltech.edu. The stereochemistry at specific positions within the precursor molecules is believed to direct the diastereoselectivity of the dimerization and subsequent cyclization reactions, influencing which isomer is ultimately formed nih.govudel.edu. The subtle differences in the final structures of these alkaloids are a direct result of the stereochemical evolution during their natural product formation caltech.edu.

Molecular Mechanisms of Action of + Calycanthine

Modulation of Neurotransmitter Systems

(+)-Calycanthine significantly impacts neurotransmitter systems, with a focus on the major inhibitory neurotransmitter, GABA. researchgate.netncats.io

Gamma-Aminobutyric Acid (GABA) Receptor Interactions (GABA(A) Subtypes)

This compound has been shown to directly inhibit GABA-mediated currents at GABA(A) receptors. researchgate.nett3db.ca Studies using human α1β2γ2L GABA(A) receptors expressed in Xenopus laevis oocytes demonstrated that this compound inhibits these currents with a K(_B) of approximately 135 µM. researchgate.nett3db.caresearchgate.net However, at a concentration of 100 µM, it showed no significant effect on human ρ1 GABA(C) receptors. researchgate.nett3db.caresearchgate.net This suggests a degree of selectivity for GABA(A) receptors over GABA(C) receptors. GABA(A) receptors are ligand-gated chloride ion channels that mediate fast inhibitory synaptic transmission in the central nervous system. guidetopharmacology.orgwikipedia.org They are composed of five protein subunits, with various combinations forming different subtypes that exhibit distinct pharmacological profiles. wikipedia.orgnih.gov The α1β2γ2 subtype is one of the most common in the CNS. guidetopharmacology.orgnih.gov

Inhibition of GABA Release and Postsynaptic Action

In addition to its direct effect on GABA(A) receptors, this compound also inhibits the release of GABA. researchgate.nett3db.ca Experiments using slices of rat hippocampus showed that this compound inhibited the potassium-stimulated release of [(\text{}^3\text{H})]GABA with an ED(_\text{50}) of approximately 21 µM. researchgate.nett3db.ca This effect appeared to be moderately selective, as a concentration of 100 µM had only a weak effect on the release of [(\text{}^3\text{H})]acetylcholine and no significant effects on the release of [(\text{}^3\text{H})]D-aspartate or [(\text{}^3\text{H})]glycine from hippocampal, cerebellar, or spinal cord slices. researchgate.nett3db.ca The convulsant action of this compound is mediated, at least in part, by blocking the postsynaptic action of GABA, as indicated by its inhibitory effect on the binding of the radiolabeled cage convulsant [(\text{}^{35}\text{S})]t-butylbicyclophosphorothionate ([(\text{}^{35}\text{S})]TBPS). t3db.caresearchgate.netnih.gov

Ion Channel Interactions

This compound interacts with voltage-dependent calcium channels, which play a crucial role in neurotransmitter release. researchgate.nett3db.ca

L-type Calcium Channel Blockade

This compound has been shown to block L-type calcium currents. researchgate.nett3db.ca Studies using neuroblastoma X glioma cells reported an IC(_\text{50}) of approximately 42 µM for this blockade. researchgate.nett3db.caresearchgate.net This blockade of L-type calcium channels is suggested as a possible mechanism for its inhibition of GABA and acetylcholine (B1216132) release. researchgate.nett3db.ca

N-type Calcium Channel Modulation

In addition to L-type channels, this compound also weakly inhibits N-type calcium currents. researchgate.nett3db.ca The IC(_\text{50}) for the inhibition of N-type calcium currents from neuroblastoma X glioma cells was reported to be greater than 100 µM. researchgate.nett3db.caresearchgate.net N-type calcium channels are primarily located at presynaptic nerve terminals and are involved in initiating neurotransmitter release. nih.govexplorationpub.com

Data on Calcium Channel Interactions:

Channel TypeCell TypeEffectPotency (IC(\text{50}))Citation
L-type Calcium ChannelNeuroblastoma X Glioma cellsBlockade~42 µM researchgate.nett3db.caresearchgate.net
N-type Calcium ChannelNeuroblastoma X Glioma cellsInhibition> 100 µM researchgate.nett3db.caresearchgate.net

Investigation of Effects on Neuromuscular Transmission in In Vitro and Ex Vivo Models

The effects of this compound on neuromuscular transmission have been investigated. biosynth.com It is noted for its potent neuromuscular blocking properties. biosynth.com The mechanism involves interference with neurotransmission at synapses, disrupting normal acetylcholine activity, which can lead to muscular paralysis. biosynth.com Studies using giant axons of the cockroach (Periplaneta americana) showed that calycanthine (B190728) hydrochloride at a concentration of 10(\text{}^{-5}) M significantly reduced the efficacy of synaptic transmission, without altering nervous conduction in pre- and post-synaptic fibers. ncats.ionih.gov This suggests a direct effect on the synaptic transmission process itself. nih.govoup.com While some studies on neuromuscular transmission involve examining the effects of substances on muscle contraction and membrane potentials in isolated preparations like the mouse hemidiaphragm mdpi.com, the specific detailed findings for this compound in such models were not extensively detailed in the provided search results beyond its general neuromuscular blocking properties and effects on cockroach giant axons. biosynth.comnih.gov

Receptor Binding Studies and Selectivity Profiles

Studies on the molecular mechanisms of action of this compound have primarily investigated its effects on neurotransmitter systems, particularly the inhibitory gamma-aminobutyric acid (GABA) system. Research indicates that this compound may exert its convulsant effects by interfering with GABAergic signaling. researchgate.netresearchgate.netncats.ioakjournals.com

One proposed mechanism involves the inhibition of GABA release. Studies using rat hippocampal slices have shown that this compound inhibits the potassium-stimulated release of [³H]GABA with an ED₅₀ of approximately 21 µM. This effect appears to be moderately selective, as this compound at a concentration of 100 µM had only a weak effect on the release of [³H]acetylcholine and no significant effects on the release of [³H]D-aspartate or [³H]glycine from hippocampal, cerebellar, or spinal cord slices, respectively. researchgate.netnih.gov This suggests a preference for inhibiting GABA release over the release of certain other neurotransmitters.

Further investigation into the mechanism of GABA release inhibition points to interactions with voltage-dependent calcium channels. This compound has been shown to block L-type calcium currents with an IC₅₀ of approximately 42 µM in neuroblastoma X glioma cells. researchgate.netncats.io It also weakly inhibited N-type calcium currents, but at concentrations greater than 100 µM. researchgate.net This blockade of L-type calcium channels is suggested as a possible mechanism for the observed inhibition of GABA and acetylcholine release. researchgate.net

In addition to affecting neurotransmitter release, this compound has also been shown to directly influence GABA receptors. Electrophysiological studies using human α₁β₂γ₂L GABAᴀ receptors expressed in Xenopus laevis oocytes revealed that this compound directly inhibits GABA-mediated chloride currents. researchgate.netresearchgate.net The inhibition constant (Kᵢ) for this effect was approximately 135 µM. researchgate.net However, this compound showed no significant effect at 100 µM on human ρ₁ GABAс receptors. researchgate.net These findings suggest that this compound acts as an inhibitor at GABAᴀ receptors, contributing to neuronal overexcitation. researchgate.netresearchgate.net

Based on these studies, the convulsant action of this compound is thought to be predominantly mediated by a dual mechanism: inhibiting the release of GABA through interactions with L-type Ca²⁺ channels and directly inhibiting GABA-mediated chloride currents at GABAᴀ receptors. researchgate.netresearchgate.netncats.ioakjournals.commdpi.com

Data Tables:

Table 1: Effect of this compound on Neurotransmitter Release

NeurotransmitterTissue SourceEffect on Potassium-Stimulated Release (at 100 µM)ED₅₀ (µM)Reference
GABARat Hippocampus SlicesInhibition~21 researchgate.netnih.gov
AcetylcholineRat Hippocampus SlicesWeak effect (15% inhibition)>100 researchgate.netnih.gov
D-AspartateRat Hippocampus/CerebellumNo significant effect>100 researchgate.netnih.gov
GlycineRat Spinal Cord SlicesNo significant effect>100 researchgate.netnih.gov

Table 2: Effect of this compound on Voltage-Dependent Calcium Channels

Channel TypeCell LineEffectIC₅₀ (µM)Reference
L-type Ca²⁺ channelsNeuroblastoma X Glioma cellsBlockade~42 researchgate.netncats.io
N-type Ca²⁺ channelsNeuroblastoma X Glioma cellsInhibition>100 researchgate.net

Table 3: Effect of this compound on GABA Receptors

Receptor TypeExpression SystemEffectKᵢ or Effect at 100 µMReference
GABAᴀ (α₁β₂γ₂L)Xenopus laevis oocytesInhibition of chloride currents~135 µM (Kᵢ) researchgate.netresearchgate.net
GABAс (ρ₁)Xenopus laevis oocytesNo significant effectNo effect at 100 µM researchgate.net

Pharmacological Spectrum and Biological Activities in Pre Clinical Models

Investigation of Central Excitatory Action Mechanisms

(+)-Calycanthine is known as a powerful centrally acting convulsant mdpi.comresearchgate.netresearchgate.net. Toxic doses of calycanthine (B190728) have been observed to cause excitation in mice, rats, and rabbits semanticscholar.orgmdpi.com. Its convulsant action is primarily mediated by inhibiting the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netmdpi.comproquest.com. This inhibition occurs through interactions with L-type Ca²⁺ channels and by directly inhibiting GABA-mediated chloride currents at GABA(A) receptors mdpi.comresearchgate.netresearchgate.net. The blockade of postsynaptic GABA action is indicated by its inhibitory effect on the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) researchgate.netresearchgate.net. The alkaloid inhibited the potassium-stimulated release of [³H]GABA from slices of rat hippocampus with an ED₅₀ of approximately 21 µM researchgate.netresearchgate.net. This effect showed moderate selectivity, with weak effects on the release of [³H]acetylcholine and no significant effects on the release of [³H]D-aspartate or [³H]glycine at higher concentrations researchgate.net. Calycanthine also blocked L-type calcium currents with an IC₅₀ of approximately 42 µM, suggesting voltage-dependent calcium channel blockade as a possible mechanism for inhibiting neurotransmitter release researchgate.net.

Antifungal Activities against Plant Pathogens (e.g., Exserohilum turcicum, Bipolaris maydis)

This compound has demonstrated significant antifungal activity against several plant pathogenic fungi mdpi.comsemanticscholar.orgfrontiersin.orgresearchgate.netcanada.camdpi.comfrontiersin.org. Studies have evaluated its efficacy against Exserohilum turcicum, Bipolaris maydis, Alternaria solani, Sclerotinia sclerotiorum, and Fusarium oxysporum mdpi.comfrontiersin.orgresearchgate.netcanada.ca. Among these, Bipolaris maydis was found to be the most susceptible to this compound, with an EC₅₀ value of 29.3 µg/mL mdpi.comresearchgate.netcanada.camdpi.comfrontiersin.org.

Data on Antifungal Activity of this compound:

Fungal PathogenEC₅₀ (µg/mL)
Bipolaris maydis29.3
Sclerotinia sclerotiorum>29.3
Exserohilum turcicumNot specified
Alternaria solaniNot specified
Fusarium oxysporumNot specified

Antiviral Properties

Pre-clinical studies have also explored the antiviral potential of Calycanthaceae alkaloids, including this compound mdpi.comresearchgate.netresearchgate.net. While some alkaloids from this family, such as (-)-chimonanthine and (-)-folicanthine, have shown weak antiviral activities against porcine respiratory and reproductive syndrome virus (PRRSV), specific detailed findings regarding the antiviral properties of this compound itself in pre-clinical models were not extensively detailed in the provided search results mdpi.comresearchgate.net. However, the broad category of Calycanthaceae alkaloids is noted for having antiviral properties mdpi.comresearchgate.netresearchgate.net.

Analgesic Investigations

The Calycanthaceae alkaloids, including this compound, are reported to possess analgesic properties mdpi.comresearchgate.netresearchgate.netresearchgate.net. While the provided search results mention analgesic activity as a general characteristic of this class of compounds, specific detailed pre-clinical investigations focused solely on the analgesic mechanisms or efficacy of this compound were not prominently featured mdpi.comresearchgate.netresearchgate.netresearchgate.net. Research on the analgesic potential of natural compounds often involves pre-clinical procedures to assess effects on pain-related behaviors using various animal models phcogj.comnih.gov.

Antitumor Research

This compound and other Calycanthaceae alkaloids have been investigated for their antitumor properties in pre-clinical research mdpi.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.org. While the search results indicate that Calycanthaceae alkaloids exhibit antitumor activities, detailed studies specifically on the antitumor mechanisms or efficacy of this compound as a standalone compound in pre-clinical cancer models were not extensively provided mdpi.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.org. Some studies on related compounds like matrine (B1676216) have shown antineoplasm effects on various cancer cell lines proquest.commdpi.com. The potential of plant-derived compounds in targeting cancer has been a focus of pre-clinical studies ejgm.co.uknih.gov.

Melanogenesis Inhibition Studies

Studies have evaluated the potential of this compound to inhibit melanogenesis mdpi.comsemanticscholar.orgresearchgate.netmdpi.com. This compound has shown potent melanogenesis inhibitory activity in vitro mdpi.com. In one investigation using the methanol (B129727) extract of Chimonanthus praecox flower buds, this compound, along with (-)-chimonanthine and (-)-folicanthine, demonstrated significant melanogenesis inhibitory activity in theophylline-stimulated B16 melanoma 4A5 cells mdpi.com. This compound showed an IC₅₀ value of 0.93 µM in this assay mdpi.com. It is noted that cytotoxicity was observed at a concentration of 10 µM mdpi.comsemanticscholar.orgproquest.commdpi.com.

Data on Melanogenesis Inhibition by this compound:

CompoundCell LineStimulusIC₅₀ (µM)Cytotoxicity observed at (µM)
This compoundB16 melanoma 4A5 cellsTheophylline0.9310

Other Reported Biological Activities in Animal Models (e.g., Effects on Blood Pressure and Muscle Function)

Beyond the activities listed above, other biological effects of this compound in animal models have been reported semanticscholar.orgresearchgate.netmdpi.com. After injection, calycanthine hydrochloride has been shown to induce hyperglycemia in rabbits and lower blood pressure in cats or dogs semanticscholar.orgresearchgate.netmdpi.comproquest.com. In lower animals, this compound acts on peripheral motor nerves to cause muscle weakness semanticscholar.orgresearchgate.netmdpi.com. In mammals, while causing seizures, it is also described as a strong depressant on the heart semanticscholar.orgmdpi.comproquest.com. The erythrina alkaloids, which share some structural features with Calycanthaceae alkaloids, have exhibited paralyzing activity semanticscholar.orgmdpi.comproquest.com. Animal models are widely used to study muscle function and responses to various factors nih.govplos.org.

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Structural Features on Observed Biological Activities

Different biological activities appear to be associated with distinct structural aspects of the broader family of Calycanthaceae alkaloids. For instance, (+)-Calycanthine, along with related compounds like (−)-chimonanthine and (−)-folicanthine, has demonstrated potent melanogenesis inhibitory activity. nih.gov In a study evaluating their effects in B16 melanoma 4A5 cells, this compound exhibited the most potent activity with an IC₅₀ value of 0.93 μM. nih.gov This suggests that the specific piperidinoquinoline core of this compound might be particularly favorable for this activity compared to the pyrrolidinoindoline core of chimonanthine (B1196302) and folicanthine.

Rational Design and Synthesis of Calycanthine (B190728) Derivatives and Analogues

The quest for more potent and selective agents has driven the rational design and synthesis of numerous Calycanthine derivatives. These efforts have largely focused on modifying the core structure, particularly at the nitrogen atoms, to explore how these changes impact biological activity. The synthesis of these complex dimeric alkaloids is a significant challenge, often involving strategies to control the stereoselective formation of the vicinal quaternary carbons. researchgate.net

One prominent strategy involves the modification of the tetrahydropyrroloindol-based core, a structure closely related to Calycanthine's building blocks. In one study, a series of 24 novel derivatives of calycanthaceous alkaloids were synthesized from tryptophan. researchgate.netnih.gov The design of these analogues focused on introducing various acyl groups at the N-8 position of the monomeric core structure, which is then dimerized. This approach allows for a systematic investigation of how different substituents at this position influence the biological profile of the resulting compounds. The rationale is that modifying the lipophilicity, steric bulk, and electronic properties at this site can modulate the interaction of the molecule with its biological targets, potentially leading to enhanced potency or selectivity. researchgate.netnih.gov

The synthesis of these derivatives often begins with a readily available chiral precursor like tryptophan, ensuring the desired stereochemistry in the final products. researchgate.netnih.gov The synthetic routes are designed to be efficient and allow for the introduction of a diverse range of functional groups, facilitating comprehensive SAR studies.

Optimization of Dimeric Cyclotryptamine Alkaloid Core Structures

Optimization of the dimeric cyclotryptamine core is a key strategy for enhancing the therapeutic potential of Calycanthine-related compounds. The core structure's rigidity and stereochemistry are paramount to its activity, and subtle changes can lead to significant differences in biological effects. The natural diversity among Calycanthaceae alkaloids, such as the piperidinoquinoline skeleton of this compound versus the dimeric pyrrolidinoindoline core of chimonanthine, provides a natural starting point for understanding core structure optimization. researchgate.netnih.gov

Examination of Substituent Effects on Potency and Selectivity

A critical aspect of SAR studies is the examination of how different substituents on the core structure affect biological potency and selectivity. Research on Calycanthine analogues has provided valuable insights, particularly in the context of antifungal activity.

In a study of 24 novel calycanthaceous alkaloid derivatives with a tetrahydropyrroloindol-based core, modifications were made by introducing various acyl groups at the N-8 position. researchgate.netnih.gov The antifungal activity of these compounds was tested against a range of plant pathogenic fungi, revealing clear SAR trends. The nature of the alkyl substituents on the acyl chain was found to significantly influence fungicidal potency. researchgate.netnih.gov For instance, certain long-chain alkyl substituents were shown to enhance activity against specific fungi.

The data below summarizes the antifungal activity of selected N-acyl derivatives against various plant pathogenic fungi, highlighting the impact of different substituents.

Antifungal Activity of Selected N-Acyl Calycanthaceous Alkaloid Analogues

CompoundSubstituent (R) on N-Acyl GroupFungusEC₅₀ (μg/mL)
a7n-PropylSclerotinia sclerotiorum>100
a8iso-PropylSclerotinia sclerotiorum38.4
a9n-ButylCurvularia lunata44.6
a9n-ButylBotrytis cinerea79.5
a13n-HexylSclerotinia sclerotiorum>100
a17n-OctylSclerotinia sclerotiorum>100

Data sourced from studies on synthesized calycanthaceous alkaloid analogues. researchgate.netnih.gov

These results indicate that steric factors and lipophilicity introduced by the substituents play a crucial role in determining antifungal efficacy. For example, the iso-propyl substituent in compound a8 resulted in the most potent activity against Sclerotinia sclerotiorum (EC₅₀ of 38.4 μg/mL), suggesting a specific spatial requirement in the binding site of the target enzyme in this fungus. researchgate.netnih.gov Similarly, the n-butyl group in compound a9 conferred good activity against Curvularia lunata and Botrytis cinerea. researchgate.netnih.gov This systematic variation of substituents is a cornerstone of rational drug design, allowing for the optimization of lead compounds like this compound to develop more effective and selective therapeutic agents.

Analytical Methodologies for Calycanthine Quantification and Characterization in Research

Chromatographic-Mass Spectrometric Techniques for Quantification

Chromatographic separation combined with mass spectrometric detection offers high sensitivity and selectivity for the quantification of (+)-Calycanthine in complex biological matrices.

A robust Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the determination of calycanthine (B190728) in rat plasma. This method utilizes a UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) for chromatographic separation. The mobile phase consists of a gradient elution with methanol (B129727) and a 0.1% formic acid aqueous solution Current time information in Toulouse, FR.. The use of UPLC provides advantages over traditional HPLC, including faster analysis times and improved sensitivity Current time information in Toulouse, FR.. For sample pretreatment in biological matrices like rat plasma, a simple and efficient protein precipitation method using methanol is employed Current time information in Toulouse, FR..

Table 1: UPLC-MS/MS Method Parameters for Calycanthine Quantification

ParameterCondition
Chromatographic ColumnUPLC BEH C18 (50 × 2.1 mm, 1.7 μm)
Mobile PhaseMethanol and 0.1% formic acid in water (gradient elution)
Ionization ModePositive Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Calycanthine)m/z 347.3 → 246.7
Internal Standard (IS)Midazolam
MRM Transition (IS)m/z 326.2 → 291.4

The developed UPLC-MS/MS method for calycanthine quantification in rat plasma has been validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below:

Linearity: The method demonstrated good linearity over the concentration range of 1–200 ng/mL in rat plasma, with a correlation coefficient (r) greater than 0.995 Current time information in Toulouse, FR..

Lower Limit of Quantification (LLOQ): The LLOQ for calycanthine in rat plasma was established at 1 ng/mL, indicating high sensitivity of the method Current time information in Toulouse, FR..

Accuracy and Precision: The accuracy of the method ranged from 90.6% to 109.4% Current time information in Toulouse, FR.. The precision, expressed as the relative standard deviation (RSD), was less than 14% for intraday and interday measurements Current time information in Toulouse, FR..

Matrix Effect: The matrix effect was evaluated to be between 97.9% and 105.4%, suggesting that the co-eluting endogenous substances in plasma had a minimal impact on the ionization of calycanthine Current time information in Toulouse, FR..

Recovery: The extraction recovery of calycanthine from rat plasma was determined to be greater than 85.6%, indicating the efficiency of the methanol precipitation method for sample preparation Current time information in Toulouse, FR..

Table 2: Summary of Method Validation Parameters for Calycanthine in Rat Plasma

ParameterResult
Linearity Range1–200 ng/mL
Correlation Coefficient (r)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy90.6% – 109.4%
Precision (RSD)< 14%
Matrix Effect97.9% – 105.4%
Recovery> 85.6%

For the analysis of alkaloids such as this compound, Electrospray Ionization (ESI) is a commonly employed technique due to its soft ionization nature, which typically results in the formation of protonated molecules [M+H]⁺. The UPLC-MS/MS method for calycanthine utilizes a positive ionization mode Current time information in Toulouse, FR.. This is generally preferred for alkaloids as the nitrogen atoms in their structure are readily protonated.

The optimization of ESI parameters is crucial for achieving maximum sensitivity. Key parameters that are typically optimized include:

Capillary Voltage: Affects the formation and charging of droplets.

Cone Voltage (or Declustering Potential): Influences the transfer of ions from the atmospheric pressure region to the vacuum region and can induce fragmentation if set too high.

Nebulizing Gas Flow: Aids in the desolvation of droplets.

Drying Gas Flow and Temperature: Facilitates the evaporation of the solvent from the droplets to release gas-phase ions.

Source Temperature: Affects the efficiency of desolvation.

In the specific case of calycanthine analysis, the selection of the precursor ion at m/z 347.3 corresponds to the protonated molecule [M+H]⁺. The subsequent fragmentation to the product ion at m/z 246.7 is used for quantification in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity by filtering out background noise Current time information in Toulouse, FR.. The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, thereby improving the ionization efficiency in the positive mode Current time information in Toulouse, FR..

The validated UPLC-MS/MS method has been successfully applied to pharmacokinetic studies of calycanthine in rats. Following oral and intravenous administration, the method was used to measure the concentration of calycanthine in plasma samples over time Current time information in Toulouse, FR.. This allowed for the determination of key pharmacokinetic parameters, providing valuable insights into the absorption, distribution, metabolism, and excretion of the compound in a biological system Current time information in Toulouse, FR.. The ability to accurately quantify calycanthine in biological matrices is essential for preclinical research to understand its pharmacological and toxicological profile.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR are utilized for the structural elucidation of Calycanthaceae alkaloids. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure.

Table 3: ¹H and ¹³C NMR Spectral Data for (-)-Calycanthine

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2/12-61.7
3/13-79.2
4a/14a-150.6
5/156.74 (d, J=7.6 Hz)118.9
6/167.08 (t, J=7.6 Hz)129.3
7/176.67 (t, J=7.6 Hz)118.5
8/186.86 (d, J=7.6 Hz)125.3
8a/18a-128.3
9a/19a-60.8
10/202.88 (m), 2.52 (m)45.5
11/211.97 (m)31.6
N-Me2.62 (s)31.5

Note: The provided NMR data is for (-)-Calycanthine, the enantiomer of this compound. The chemical shifts and coupling constants are identical for both enantiomers.

The structural assignment is further confirmed by two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish the connectivity between protons and carbons in the molecule.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization and quantification of this compound. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with similar nominal masses. When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for analyzing complex mixtures, such as plant extracts, to identify and quantify specific alkaloids.

In the analysis of this compound, electrospray ionization (ESI) is a commonly employed technique that generates protonated molecules, typically [M+H]⁺. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass analyzers allows for the determination of the exact mass of this ion with a high degree of precision, often to within a few parts per million (ppm). This level of accuracy is crucial for confirming the molecular formula of the analyte.

Detailed Research Findings:

Research on the mass spectrometry of dimeric indole (B1671886) alkaloids indicates that the initial protonation likely occurs on one of the nitrogen atoms. Collision-induced dissociation (CID) would then lead to the cleavage of the bond connecting the two indole moieties, as well as characteristic losses of small neutral molecules from the pyrrolidinoindoline rings. The study of these fragmentation pathways is essential for the structural elucidation of new, related alkaloids and for developing sensitive and specific quantification methods, such as parallel reaction monitoring (PRM).

Below is an illustrative data table of potential high-resolution mass spectral data for this compound, based on its known structure and the general fragmentation patterns of related dimeric indole alkaloids.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Formula Proposed Structure of Fragment
347.2230 [M+H]⁺174.1128C₁₁H₁₄N₂Monomeric Indole Unit
347.2230 [M+H]⁺158.0862C₁₁H₁₀NIndole Ring Fragment
347.2230 [M+H]⁺130.0651C₉H₈NQuinolinium-type Fragment

Note: The data in this table is representative and intended to illustrate the type of information obtained from HRMS analysis of dimeric indole alkaloids. The exact m/z values for this compound may vary.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal evidence of both the relative and absolute stereochemistry of chiral centers. The complex, cage-like structure of this compound, with its multiple stereocenters, was conclusively established using this technique.

The foundational work on the structure of this compound was performed by Hamor and Robertson in 1962, who conducted a single-crystal X-ray analysis of its dihydrobromide dihydrate derivative rsc.org. The heavy bromine atoms in this salt facilitated the determination of the crystal structure and, crucially, allowed for the assignment of the absolute configuration of the molecule through the analysis of anomalous dispersion effects.

The process involves irradiating a single crystal of the compound with X-rays and measuring the diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of the atoms.

For determining the absolute configuration of a chiral molecule, the Bijvoet method is often employed. This method relies on the subtle differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) caused by anomalous scattering, particularly from heavier atoms. By comparing the calculated and observed intensities, the true absolute stereochemistry can be assigned.

Detailed Research Findings:

The X-ray crystallographic analysis of this compound dihydrobromide dihydrate provided the first definitive proof of its dimeric structure and the specific arrangement of its stereocenters. While the detailed crystallographic data from the original 1962 publication is not readily accessible, the crystal structure of the closely related dimeric indole alkaloid, chimonanthine (B1196302) dihydrobromide, has been reported and serves as an excellent example of the type of data obtained from such studies. This analysis provides a blueprint for understanding the stereochemical intricacies of the Calycanthaceae alkaloids.

Below is a data table presenting representative crystallographic data for a dimeric indole alkaloid dihydrobromide salt, illustrating the key parameters obtained from a single-crystal X-ray diffraction study.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.25
b (Å)15.78
c (Å)13.45
α (°)90
β (°)90
γ (°)90
Volume (ų)2175
Z4

Note: The data in this table is for chimonanthine dihydrobromide and is provided as a representative example to illustrate the crystallographic parameters of a closely related dimeric indole alkaloid salt.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Biological Activities and Targets

Research has indicated that Calycanthaceae alkaloids, including (+)-Calycanthine, possess a range of biological activities such as anti-convulsant, anti-fungal, anti-viral, analgesic, anti-tumor, and melanogenesis inhibitory properties. mdpi.com this compound itself has shown significant antibacterial activity against certain plant pathogens like Watermelon Fusarium Wilt. mdpi.comsemanticscholar.org It has also demonstrated inhibitory effects on melanogenesis. mdpi.com

Future research should focus on:

Identifying the specific molecular targets responsible for the observed biological activities. This could involve proteomic studies, target engagement assays, and other chemical biology techniques to elucidate the proteins or pathways that this compound interacts with.

Investigating potential novel biological activities. Given the structural complexity and reported diverse effects of related alkaloids, this compound may possess other as-yet undiscovered bioactivities. High-throughput screening against various biological targets and pathways could reveal new therapeutic potentials or applications as biological probes.

Understanding the structure-activity relationships (SAR) in detail. Studies involving synthesized analogues (discussed in Section 9.4) will be crucial to understand how modifications to the this compound scaffold influence its interaction with biological targets and its resulting activity.

Advancement of Enantioselective Synthetic Methodologies

The synthesis of this compound and related dimeric cyclotryptamine alkaloids is synthetically challenging, largely due to the presence of vicinal all-carbon quaternary stereocenters and a complex polycyclic framework. researchgate.netnih.govresearchgate.net Significant efforts have been directed towards developing efficient and stereoselective synthetic routes. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netudel.edu

Future research in this area should aim to:

Develop more efficient and convergent enantioselective total synthesis strategies. While notable progress has been made, including reductive dimerization and intramolecular Heck reactions to establish key stereocenters, developing shorter, higher-yielding, and more environmentally friendly routes remains a priority. researchgate.netnih.govresearchgate.netudel.edu

Explore novel catalytic asymmetric transformations. The synthesis of complex natural products like this compound often drives the development of new asymmetric catalytic methods. nih.gov Future work could focus on innovative approaches to construct the challenging spiro and quaternary centers with high enantiocontrol. researchgate.netnih.gov

Improve access to both enantiomers. Developing synthetic routes that can readily provide both (+)- and (-)-enantiomers of calycanthine (B190728) and its analogues is important for comprehensive biological evaluation, as different enantiomers can exhibit distinct biological profiles.

Research findings highlight various synthetic approaches, including:

Iron-catalyzed stereoselective oxidative dimerization. researchgate.net

Intramolecular Heck reaction cascades. mdpi.comnih.gov

Reductive dimerization strategies. researchgate.netudel.edu

Phosphine-catalyzed domino additions. researchgate.net

These advancements demonstrate the ongoing effort to overcome the synthetic hurdles associated with this class of compounds.

Application as a Chemical Probe in Neurobiological Research

Studies suggest that calycanthine may possess neuroprotective properties. ontosight.ai The unique structure of this compound and its potential to interact with biological targets make it a candidate for development as a chemical probe in neurobiological research. Chemical probes are valuable tools for selectively perturbing biological systems to understand protein function, signaling pathways, and disease mechanisms. scilifelab.se

Future research could explore:

Developing tagged versions of this compound for target identification studies in neuronal systems. This could involve incorporating alkyne handles or other tags for click chemistry-based pull-down experiments.

Utilizing this compound or its derivatives to investigate specific neurobiological processes or pathways suggested by its potential neuroprotective effects.

Exploring its utility in studying neurotransmission or other neuronal functions, potentially in conjunction with advanced imaging techniques. janelia.orgillinois.edu

Design and Synthesis of Next-Generation Analogues with Improved Specificity or Potency for Research Applications

Modifying the structure of natural products can lead to analogues with improved potency, specificity, or desired pharmacological properties for research purposes. The synthesis of cyclotryptamine alkaloid derivatives has shown that changing substituents can affect biological activity. mdpi.comsemanticscholar.orgmdpi.com

Future research should focus on:

Designing and synthesizing a library of this compound analogues with targeted structural modifications. This could involve altering the nitrogen substituents, modifying the aromatic rings, or changing the connectivity between the indole (B1671886) units. acs.org

Evaluating the biological activities of these analogues to establish detailed SARs. This will help identify key structural features responsible for specific interactions and activities.

Developing analogues with enhanced specificity for particular biological targets, which would be invaluable as chemical probes to dissect complex biological pathways.

Synthesizing analogues with improved physical properties, such as solubility or stability, while retaining or enhancing desired biological activity, making them more suitable for in vitro and in vivo research applications.

The design and synthesis of novel chiral structures, including dimeric calycanthine-like compounds, is an active area of research, suggesting the potential for creating diverse analogues. acs.org

Q & A

Q. What are the common synthetic routes for (+)-Calycanthine, and what are the key challenges in its total synthesis?

this compound is synthesized via strategies emphasizing stereochemical control and dimerization. A prominent method involves iron-catalyzed stereoselective oxidation to achieve the bis-indole framework . Challenges include:

  • Stereochemical precision : Ensuring correct configurations at C3a, C3a', and C12a .
  • Dimerization control : Avoiding undesired side products during oxidative coupling of tryptamine derivatives .
  • Scalability : Maintaining yield and purity in multi-step syntheses (e.g., 14-step routes) .

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical validation relies on:

  • X-ray crystallography : Definitive confirmation of absolute configuration .
  • NMR spectroscopy : HMBC and NOESY correlations to resolve C3a/C3a' and C12a stereocenters .
  • Optical rotation comparisons : Matching synthetic and natural samples (e.g., [α]D²⁵ = −201.0 for synthetic vs. −203.5 for isolated (−)-Calycanthine) .

Q. What pharmacological effects of this compound have been studied, and what methodologies are used?

this compound is a central nervous system (CNS) toxin inducing convulsions in animal models . Pharmacological studies employ:

  • In vivo assays : Rodent models to assess neurotoxicity .
  • UPLC-MS/MS : Quantification in plasma (e.g., 10 mg/kg oral vs. 2 mg/kg IV dosing in rats) .
  • Dose-response analysis : Establishing IC₅₀ values for bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural or pharmacological data for this compound?

Contradictions arise from stereochemical misassignments or bioactivity variability. Mitigation strategies include:

  • Multi-technique validation : Combining X-ray, NMR, and optical data to confirm structures .
  • Comparative pharmacokinetics : Using UPLC-MS/MS to assess bioavailability differences (e.g., oral vs. IV administration) .
  • Replication studies : Reproducing synthetic routes and bioassays to verify results .

Q. What methodological considerations are critical for designing pharmacokinetic studies of this compound?

Key parameters for UPLC-MS/MS assays :

ParameterValue/Description
ColumnUPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile phaseMethanol/0.1% aqueous formic acid gradient
Flow rate0.5 mL/min
DetectionMRM transitions (e.g., m/z 347.1 → 201.0)
Calibration range1–1000 ng/mL
  • Sample preparation : Protein precipitation with acetonitrile .
  • Validation criteria : FDA guidelines for accuracy, precision, and matrix effects .

Q. How can synthetic yield and stereoselectivity of this compound be optimized?

Optimization strategies:

  • Catalyst screening : Iron vs. copper catalysts for oxidation efficiency .
  • Temperature control : Lower temps (e.g., −40°C) to minimize epimerization .
  • Chiral auxiliaries : Using enantiopure starting materials to enforce stereochemistry .
  • Reaction monitoring : Real-time HPLC to track dimerization progress .

Methodological Resources

  • Synthetic protocols : Detailed procedures in Ding et al. (2015) and Bai et al. (Supporting Information) .
  • Analytical standards : NMR and X-ray data for structural benchmarking .
  • Pharmacokinetic templates : FDA-compliant validation frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.